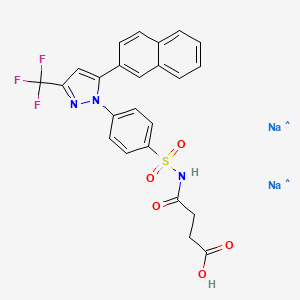
5-Fluorotetrahydropyran Clofarabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorotetrahydropyran Clofarabine is a synthetic purine nucleoside analog. It is a derivative of clofarabine, which is used primarily in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This compound is designed to interfere with DNA synthesis, thereby inhibiting the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotetrahydropyran Clofarabine involves multiple steps, starting with the preparation of the tetrahydropyran ring followed by the introduction of the fluorine atom. The key steps include:
Formation of the Tetrahydropyran Ring: This is typically achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the cyclization and fluorination reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluorotetrahydropyran Clofarabine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluorotetrahydropyran Clofarabine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of leukemia, showing efficacy in both ALL and AML.
Wirkmechanismus
The mechanism of action of 5-Fluorotetrahydropyran Clofarabine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. The compound is phosphorylated intracellularly to its active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerase. This results in the termination of DNA chain elongation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Cladribine: Similar to clofarabine, used in the treatment of hairy cell leukemia.
Nelarabine: Used in the treatment of T-cell acute lymphoblastic leukemia.
Uniqueness: 5-Fluorotetrahydropyran Clofarabine is unique due to its dual halogenation (fluorine and chlorine), which enhances its stability and resistance to deamination. This makes it more effective in inhibiting DNA synthesis compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
1093278-53-5 |
|---|---|
Molekularformel |
C15H18ClF2N5O6 |
Molekulargewicht |
437.78 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13-,14-/m1/s1 |
InChI-Schlüssel |
YNUCJEWTIBGQOS-MIPSCPIWSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



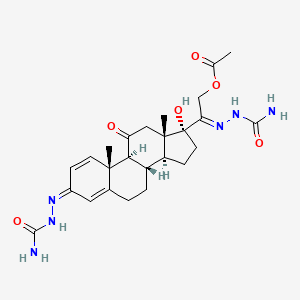


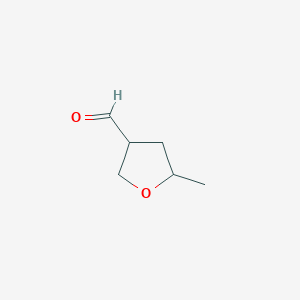
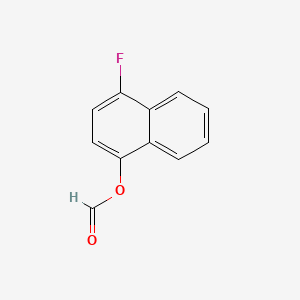
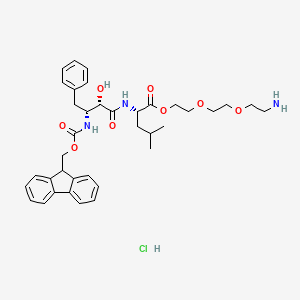
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
![(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid](/img/structure/B13450444.png)
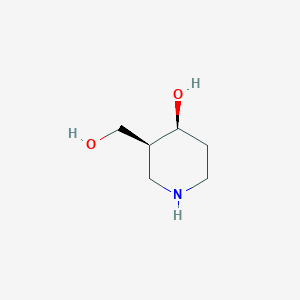
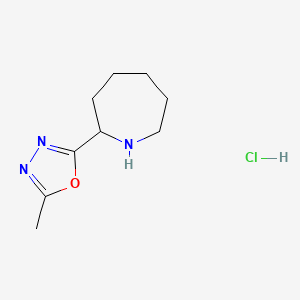
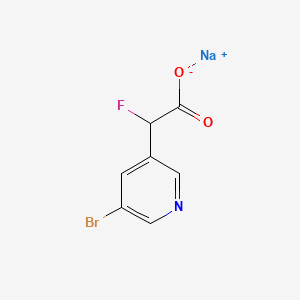
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
